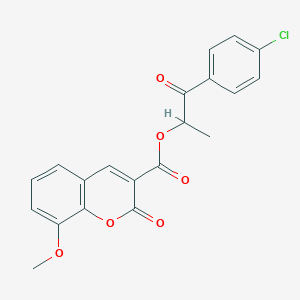
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also has a sulfonyl group attached to a chlorophenyl group, which could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, a sulfonyl group, and phenyl groups. These functional groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring and the sulfonyl group are both reactive and could potentially undergo a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring could contribute to its basicity, while the sulfonyl group could affect its acidity and reactivity .Scientific Research Applications
Synthesis and Drug Candidate Potential
Research into the synthesis and potential applications of chemical compounds structurally related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has been conducted with a focus on treating various diseases. For instance, a study on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives highlighted their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized to evaluate their efficacy in enzyme inhibition activity against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer’s disease management (Rehman et al., 2018).
Antifungal and Antimicrobial Properties
Derivatives of aminoglutethimide, containing sulfonylamido groups, have been synthesized and showed moderate antifungal activities against Aspergillus and Candida species. Some of these compounds exhibited activities comparable to ketoconazole, highlighting their potential as novel antifungal agents (Briganti et al., 1997).
Anticancer Activity
Synthesis efforts have also focused on creating compounds with potential anticancer activities. For example, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, suggesting some of these compounds could have therapeutic applications in cancer treatment (Iqbal et al., 2017).
Antibacterial and Antimicrobial Evaluation
Another study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against pathogens affecting tomato plants, indicating their potential in agricultural applications to combat plant diseases (Vinaya et al., 2009).
Enhanced HIV-1 Neutralization
Research on the binding of CD4 mimetic compounds to HIV-1 gp120 has shown that certain low-molecular-weight compounds can enhance the exposure of neutralization epitopes, potentially improving HIV-1 treatment strategies (Yoshimura et al., 2010).
Future Directions
properties
IUPAC Name |
N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCWRZRDAWNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


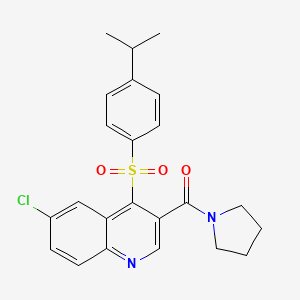
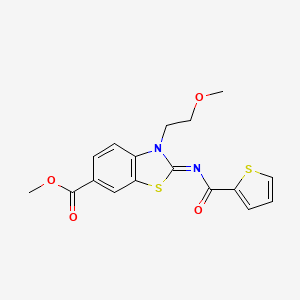

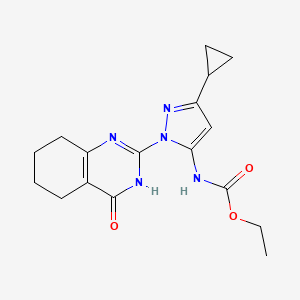
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)
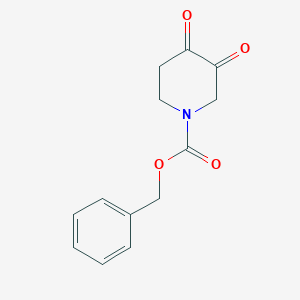
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)

